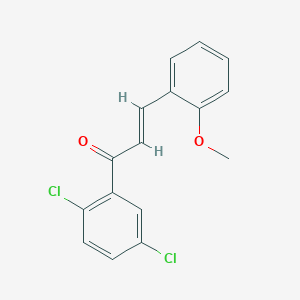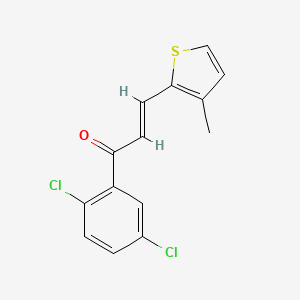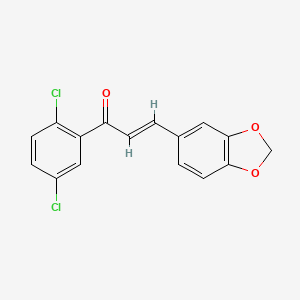
(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, or 2E-t-BDPP, is an organochlorine compound that has been used in scientific research to study the biochemical and physiological effects of organochlorines on living organisms. This compound has a wide range of applications in both laboratory and field experiments, and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
2E-t-BDPP is an organochlorine compound that has been shown to act as an endocrine disruptor. It binds to the estrogen receptor and inhibits the binding of endogenous estrogens to the receptor, resulting in changes in gene expression and hormone production. It has also been shown to interfere with the synthesis and metabolism of steroid hormones, resulting in changes in their levels in the body.
Biochemical and Physiological Effects
2E-t-BDPP has been shown to have a variety of biochemical and physiological effects in laboratory and field experiments. It has been shown to disrupt the endocrine system, resulting in changes in gene expression and hormone levels. It has also been shown to interfere with the synthesis and metabolism of steroid hormones, resulting in changes in their levels in the body. Furthermore, it has been shown to cause reproductive and developmental abnormalities in fish and other aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2E-t-BDPP in laboratory experiments is that it is a relatively stable compound and can be stored and handled easily. Additionally, it can be used in a wide range of laboratory experiments and has been shown to have a variety of biochemical and physiological effects. However, one limitation of using 2E-t-BDPP in laboratory experiments is that it is a relatively expensive compound and may not be cost-effective for some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2E-t-BDPP. These include further studies on the biochemical and physiological effects of the compound on living organisms, as well as studies on the potential mechanisms of action of the compound. Additionally, further research could be conducted on the potential applications of the compound in fields such as toxicology, ecotoxicology, and biochemistry. Furthermore, research could be conducted on the potential environmental and health impacts of the compound. Finally, further research could be conducted on the potential uses of the compound in medical treatments.
Métodos De Síntesis
2E-t-BDPP is synthesized by a process known as Wittig olefination. In this process, the Wittig reagent, which is a phosphonium ylide, is reacted with the desired carbonyl compound to form an alkene. This reaction is catalyzed by a strong base such as sodium hydride and is usually conducted in an organic solvent such as dichloromethane. In the case of 2E-t-BDPP, the Wittig reagent is reacted with 4-tert-butylphenylacetone to form the desired compound.
Aplicaciones Científicas De Investigación
2E-t-BDPP is used in a wide range of scientific research applications, including toxicology, ecotoxicology, biochemistry, and physiology. It has been used to study the biochemical and physiological effects of organochlorines on living organisms, and has been used in laboratory and field experiments. In particular, 2E-t-BDPP has been used to study the effects of organochlorines on the endocrine system, reproduction, and development in fish and other aquatic organisms.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2O/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(22)16-12-15(20)9-10-17(16)21/h4-12H,1-3H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCCQHZFKLQSL-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)












